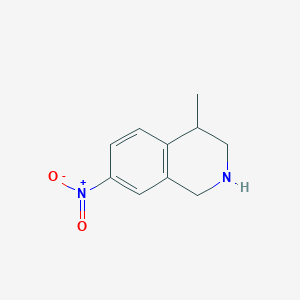
2-(5-iodofuran-2-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-iodofuran-2-yl)-1H-benzimidazole is a heterocyclic compound that combines a benzimidazole core with an iodinated furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-iodofuran-2-yl)-1H-benzimidazole typically involves the iodination of a furan derivative followed by the formation of the benzimidazole ring. One common method includes the reaction of 5-iodofuran-2-carboxylic acid with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-iodofuran-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are commonly employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-iodofuran-2-yl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(5-iodofuran-2-yl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(5-nitrofuran-2-yl)-1H-benzimidazole: Similar structure but with a nitro group instead of an iodine atom.
2-(5-chlorofuran-2-yl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of an iodine atom.
2-(5-bromofuran-2-yl)-1H-benzimidazole: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
The presence of the iodine atom in 2-(5-iodofuran-2-yl)-1H-benzimidazole makes it unique compared to its analogs. Iodine can participate in specific types of chemical reactions, such as halogen bonding, which can influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
18249-69-9 |
|---|---|
Molecular Formula |
C11H7IN2O |
Molecular Weight |
310.09 g/mol |
IUPAC Name |
2-(5-iodofuran-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7IN2O/c12-10-6-5-9(15-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14) |
InChI Key |
IWEQPRIEQJOKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14129920.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14129926.png)



![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)



![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)



